molecular formula C14H21N B14510877 Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- CAS No. 63756-19-4

Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)-

Cat. No.: B14510877
CAS No.: 63756-19-4
M. Wt: 203.32 g/mol
InChI Key: ZTHKTHDMPVBLFT-UHFFFAOYSA-N
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Description

Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets. The compound’s structure allows for significant exploration of pharmacophore space, contributing to its potential in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . Common synthetic routes include:

    Ring Construction: This method involves cyclization reactions where acyclic precursors are converted into the pyrrolidine ring.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce various substituents.

Industrial Production Methods

Industrial production of pyrrolidine involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst. The process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides for alkylation reactions) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine can yield pyrrolidone, while alkylation can introduce various alkyl groups into the pyrrolidine ring .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can significantly influence their biological activity by affecting their binding mode to enantioselective proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- include:

Uniqueness

Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- is unique due to its specific substituents, which can influence its pharmacological properties and interactions with biological targets. The presence of the ethyl, methyl, and phenylmethyl groups can enhance its binding affinity and selectivity for certain enzymes and receptors .

Properties

CAS No.

63756-19-4

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-benzyl-4-ethyl-2-methylpyrrolidine

InChI

InChI=1S/C14H21N/c1-3-13-9-12(2)15(10-13)11-14-7-5-4-6-8-14/h4-8,12-13H,3,9-11H2,1-2H3

InChI Key

ZTHKTHDMPVBLFT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N(C1)CC2=CC=CC=C2)C

Origin of Product

United States

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